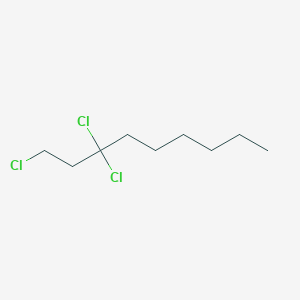
1,3,3-Trichlorononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a nonane backbone
準備方法
1,3,3-Trichlorononane can be synthesized through the Kharasch addition reaction, which involves the free radical addition of trichloromethyl compounds to alkenes. For instance, the synthesis of 1,1,3-trichlorononane from 1-octene and chloroform using an iron-based catalyst is a notable example . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_5\text{CH=CH}_2 + \text{HCCl}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH(Cl)-CH}_2\text{CHCl}_2 ]
化学反応の分析
1,3,3-Trichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, this compound can undergo hydrolysis to form alcohols and other derivatives.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents.
科学的研究の応用
1,3,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
The mechanism by which 1,3,3-Trichlorononane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in a range of biological effects .
類似化合物との比較
1,3,3-Trichlorononane can be compared with other chlorinated hydrocarbons, such as:
1,3,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropropane: Known for its use as a solvent and its potential health hazards.
1,3,5-Trichlorobenzene: An aromatic compound with different chemical properties and applications.
特性
CAS番号 |
75296-43-4 |
|---|---|
分子式 |
C9H17Cl3 |
分子量 |
231.6 g/mol |
IUPAC名 |
1,3,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-9(11,12)7-8-10/h2-8H2,1H3 |
InChIキー |
JBMBEJJRVQKFRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















